3-methoxy-N-methylpropanimidamide hydrochloride
Overview
Description
3-methoxy-N-methylpropanimidamide hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It has the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in chemical synthesis.
Preparation Methods
The synthesis of 3-methoxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 3-methoxypropionitrile with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
Chemical Reactions Analysis
3-methoxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methoxy-N-methylpropanimidamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-methoxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-methoxy-N-methylpropanimidamide hydrochloride can be compared with other similar compounds such as:
- 3-methoxypropanimidamide hydrochloride
- 3-methoxyaniline hydrochloride
- 3-methoxy-pyrrolidine hydrochloride
Compared to these compounds, this compound offers unique reactivity and stability, making it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
3-methoxy-N'-methylpropanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7-5(6)3-4-8-2;/h3-4H2,1-2H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZXCWRNWOOZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(CCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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